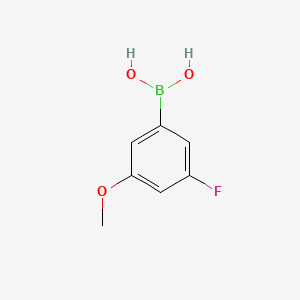

3-Fluoro-5-methoxyphenylboronic acid

Description

Historical Context of Boronic Acid Chemistry

The journey of boronic acid chemistry began in 1860 when Edward Frankland reported the first synthesis of a boronic acid. However, it was the groundbreaking work of Professors Akira Suzuki and Norio Miyaura in the late 1970s that catapulted arylboronic acids to the forefront of organic synthesis. Their development of the palladium-catalyzed cross-coupling reaction between organoboranes and organic halides, now famously known as the Suzuki-Miyaura coupling, earned them the Nobel Prize in Chemistry in 2010. This reaction has become one of the most efficient methods for forming carbon-carbon bonds.

Significance of Substituted Arylboronic Acids in Modern Organic Synthesis

Substituted arylboronic acids are organic compounds containing a boronic acid functional group (-B(OH)₂) attached to an aromatic ring that bears additional substituents. These substituents can dramatically influence the electronic properties and reactivity of the molecule, making them highly versatile building blocks. Their stability, low toxicity, and ease of handling compared to other organometallic reagents have contributed to their widespread use. The Suzuki-Miyaura coupling, in which these boronic acids are key reactants, is extensively used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. google.com

Overview of 3-Fluoro-5-methoxyphenylboronic Acid as a Key Synthetic Intermediate

Among the vast array of substituted arylboronic acids, this compound has garnered attention as a valuable synthetic intermediate. Its structure, featuring a fluorine atom and a methoxy (B1213986) group on the phenyl ring, imparts unique electronic properties that can be exploited in the synthesis of complex target molecules. The presence of the electron-withdrawing fluorine and electron-donating methoxy group can influence the reactivity and selectivity of the boronic acid in coupling reactions, as well as modulate the biological activity and physical properties of the final products. This compound serves as a crucial building block for introducing the 3-fluoro-5-methoxyphenyl moiety into a wide range of molecular scaffolds.

Structure

2D Structure

Propriétés

IUPAC Name |

(3-fluoro-5-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO3/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQFKLCWETPKBCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376836 | |

| Record name | 3-Fluoro-5-methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609807-25-2 | |

| Record name | 3-Fluoro-5-methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-5-methoxyphenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Fluoro 5 Methoxyphenylboronic Acid and Analogs

Organometallic Approaches

Organometallic strategies are foundational in the synthesis of arylboronic acids and involve the generation of a carbanionic species that subsequently reacts with a boron electrophile.

Lithiation and Boronation Strategies

One of the most common methods for the synthesis of arylboronic acids is through the lithiation of an aryl halide followed by quenching with a trialkyl borate (B1201080). In the context of 3-fluoro-5-methoxyphenylboronic acid, this typically involves the halogen-lithium exchange of a suitable precursor, such as 1-bromo-3-fluoro-5-methoxybenzene.

The process begins with the treatment of the aryl bromide with an organolithium reagent, commonly n-butyllithium (n-BuLi), at low temperatures (typically -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). This generates a highly reactive aryllithium intermediate. This intermediate is then treated with a trialkyl borate, such as triisopropyl borate or trimethyl borate, to form a boronate ester. The subsequent acidic workup hydrolyzes the boronate ester to yield the desired this compound. A representative reaction scheme is depicted below:

Reaction Scheme: Lithiation and Boronation

A patent for a similar compound, 3,5-difluoro-4-methyl phenylboronic acid, describes a process where 4-bromo-2,6-difluorotoluene in anhydrous tetrahydrofuran is treated with n-butyllithium at -78 °C, followed by reaction with triisopropyl borate. google.com The reaction mixture is then slowly warmed to room temperature and the pH is adjusted with dilute hydrochloric acid to yield the final product. google.com This methodology is directly applicable to the synthesis of this compound from 1-bromo-3-fluoro-5-methoxybenzene.

Table 1: Representative Conditions for Lithiation-Borylation

| Starting Material | Reagents | Solvent | Temperature | Typical Yield |

|---|---|---|---|---|

| 1-Bromo-3-fluoro-5-methoxybenzene | 1. n-BuLi 2. Triisopropyl borate 3. Aqueous HCl | THF | -78 °C to rt | 60-80% |

Grignard Reagent-Mediated Synthesis

An alternative organometallic approach involves the use of a Grignard reagent. This method is often preferred when the starting material is an aryl bromide or iodide and is generally less sensitive to steric hindrance compared to lithiation. The synthesis of this compound via a Grignard reagent would commence with the formation of the Grignard reagent from 1-bromo-3-fluoro-5-methoxybenzene and magnesium turnings in an ethereal solvent.

The resulting Grignard reagent, 3-fluoro-5-methoxyphenylmagnesium bromide, is then reacted with a trialkyl borate, similar to the lithiation strategy. The intermediate boronate complex is subsequently hydrolyzed under acidic conditions to afford the final boronic acid.

Reaction Scheme: Grignard Reagent-Mediated Synthesis

While this method is robust, the presence of the acidic protons in the final product can lead to challenges in purification, and careful control of the reaction conditions is necessary to avoid side reactions.

Table 2: Representative Conditions for Grignard Reagent-Mediated Synthesis

| Starting Material | Reagents | Solvent | Temperature | Typical Yield |

|---|---|---|---|---|

| 1-Bromo-3-fluoro-5-methoxybenzene | 1. Mg 2. Trimethyl borate 3. Aqueous H2SO4 | THF | rt to reflux | 50-70% |

Considerations for Boroxine (B1236090) Formation and Prevention

A common side reaction in the synthesis and storage of boronic acids is the formation of boroxines, which are cyclic anhydrides formed from the dehydration of three boronic acid molecules. The formation of boroxines can complicate purification and affect the reactivity of the boronic acid in subsequent reactions.

Boroxine Formation:

The equilibrium between the boronic acid and its corresponding boroxine is influenced by factors such as temperature, concentration, and the presence of water. To minimize boroxine formation, it is advisable to store the boronic acid in a dry environment. During the workup of the synthesis, it is crucial to avoid excessive heating of the acidic solution, which can drive the equilibrium towards the boroxine. If boroxine formation is suspected, the boronic acid can often be regenerated by dissolving the crude product in a suitable solvent and treating it with water.

Transition Metal-Catalyzed Borylation Reactions

In recent years, transition metal-catalyzed C-H and C-X borylation reactions have emerged as powerful and efficient methods for the synthesis of arylboronic acids. These methods often offer higher functional group tolerance and milder reaction conditions compared to traditional organometallic routes.

Iridium-Catalyzed Ortho-Borylation

Iridium-catalyzed C-H borylation has become a prominent method for the direct functionalization of aromatic C-H bonds. For the synthesis of analogs of this compound, this methodology can be particularly useful for the ortho-borylation of substituted fluoroarenes. The reaction typically employs an iridium catalyst, such as [Ir(cod)OMe]2, in the presence of a bipyridine ligand and a boron source like bis(pinacolato)diboron (B136004) (B2pin2).

The regioselectivity of the borylation is often directed by steric and electronic factors of the substituents on the aromatic ring. In the case of 1-fluoro-3-methoxybenzene, the iridium catalyst would be expected to direct borylation to the positions ortho to the fluorine atom due to electronic effects. researchgate.net

Table 3: Representative Conditions for Iridium-Catalyzed Ortho-Borylation

| Starting Material | Reagents | Catalyst System | Solvent | Typical Yield |

|---|---|---|---|---|

| 1-Fluoro-3-methoxybenzene | Bis(pinacolato)diboron (B2pin2) | [Ir(cod)OMe]2 / dtbpy | Cyclohexane | Regioisomeric mixture |

dtbpy = 4,4'-di-tert-butyl-2,2'-bipyridine

Palladium-Catalyzed Borylation of Aryl Halides

The Miyaura-Ishiyama borylation is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and a diboron (B99234) reagent, such as bis(pinacolato)diboron (B2pin2), to form a boronate ester. This method is highly versatile and tolerates a wide range of functional groups. beilstein-journals.orgorganic-chemistry.org

To synthesize this compound, 1-bromo-3-fluoro-5-methoxybenzene would be a suitable starting material. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, a phosphine (B1218219) ligand, and a base, such as potassium acetate (B1210297) (KOAc). The resulting pinacol (B44631) boronate ester can then be hydrolyzed to the desired boronic acid.

Reaction Scheme: Palladium-Catalyzed Borylation

This method offers a reliable and high-yielding route to the target compound and is often the preferred method in modern organic synthesis due to its broad applicability. nih.gov

Table 4: Representative Conditions for Palladium-Catalyzed Borylation

| Starting Material | Reagents | Catalyst System | Base | Solvent | Typical Yield |

|---|---|---|---|---|---|

| 1-Bromo-3-fluoro-5-methoxybenzene | Bis(pinacolato)diboron (B2pin2) | Pd(dppf)Cl2 | KOAc | Dioxane | 80-95% |

Micellar Conditions in Aqueous Media

The synthesis of arylboronic acids and their esters in aqueous media using micellar catalysis represents a significant advancement in sustainable chemistry. This approach leverages surfactants to create micelles in water, which act as nanoreactors, facilitating the reaction between water-insoluble organic substrates and water-soluble reagents. For the synthesis of analogs of this compound, a palladium-catalyzed borylation of the corresponding aryl halide (e.g., 1-bromo-3-fluoro-5-methoxybenzene) can be performed in water. organic-chemistry.orgorganic-chemistry.org

The use of a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), above its critical micelle concentration is crucial for the reaction's success. organic-chemistry.org This method often employs a palladium precursor combined with a suitable ligand, like SPhos, and a hindered lipophilic base to achieve good yields of the desired boronic ester. organic-chemistry.org This environmentally friendly protocol minimizes the use of volatile organic solvents and often simplifies product isolation. organic-chemistry.org

| Component | Function | Example | Reference |

|---|---|---|---|

| Aryl Halide | Starting material | 1-Bromo-3-fluoro-5-methoxybenzene | organic-chemistry.org |

| Boron Source | Provides the boryl group | Bis(pinacolato)diboron (B₂pin₂) | organic-chemistry.org |

| Catalyst | Facilitates C-B bond formation | Palladium(II) acetate / SPhos | organic-chemistry.org |

| Surfactant | Forms micelles in water | Sodium dodecyl sulfate (SDS) | organic-chemistry.org |

| Base | Activates the reaction | Potassium carbonate, Hindered lipophilic bases | organic-chemistry.orgorganic-chemistry.org |

| Solvent | Reaction medium | Water | organic-chemistry.orgorganic-chemistry.org |

Rhodium-Catalyzed Borylation

Rhodium-catalyzed reactions provide an alternative pathway for the synthesis of arylboronic acids, often proceeding through direct C-H bond activation or C-F bond activation. While iridium catalysis is more commonly cited for sterically-directed C-H borylation of arenes, rhodium catalysts are also effective, particularly in the functionalization of fluoroarenes. nih.govnih.govrsc.org For a substrate like 1-fluoro-3-methoxybenzene, the challenge lies in controlling the regioselectivity of the borylation, as the small size of the fluorine atom provides minimal steric hindrance. nih.govyoutube.com

In some cases, rhodium catalysts have been developed for the ortho-selective borylation of polyfluoroarenes through C-F bond activation, using reagents like bis(pinacolato)diboron (B₂pin₂). nih.gov Such a reaction with a N-heterocycle-substituted polyfluoroarene can proceed under mild conditions. nih.gov While a direct C-H borylation of 1-fluoro-3-methoxybenzene using a rhodium catalyst is a complex challenge, research into modifying ligand electronics and sterics on catalysts aims to control regioselectivity in such systems. nih.govnih.gov The development of catalysts that can distinguish between similarly sized substituents like fluorine and hydrogen is an ongoing area of research. nih.govnih.gov

Precursor and Derivative Synthesis

Synthesis of Boronate Esters (e.g., Pinacol Esters)

Boronic acids are often converted to more stable boronate esters for purification, storage, and use in subsequent reactions where the free boronic acid might be unstable. nih.gov The most common derivative is the pinacol ester, formally named a 2-aryl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. wiley-vch.de

The synthesis of the pinacol ester of this compound is typically achieved through an esterification reaction with pinacol (2,3-dimethyl-2,3-butanediol). The reaction is usually conducted in a suitable solvent under conditions that facilitate the removal of water, such as azeotropic distillation using a Dean-Stark apparatus, to drive the equilibrium towards the ester product. The resulting pinacol boronate esters are generally stable, crystalline solids or oils that are compatible with silica (B1680970) gel chromatography. nih.gov

| Reactant 1 | Reactant 2 | Product | Byproduct | Typical Conditions |

|---|---|---|---|---|

| This compound | Pinacol | This compound, pinacol ester | Water (H₂O) | Toluene, reflux with Dean-Stark trap |

Utilization of MIDA Boronates as Bench-Stable Surrogates

N-methyliminodiacetic acid (MIDA) boronates have emerged as exceptionally stable and versatile surrogates for boronic acids. sigmaaldrich.com Unlike the sp²-hybridized boron in boronic acids and their pinacol esters, the boron atom in a MIDA boronate is sp³-hybridized due to the formation of a dative bond with the nitrogen atom of the MIDA ligand. sigmaaldrich.comnih.gov This structural feature renders the MIDA boronate unreactive towards transmetalation under standard Suzuki-Miyaura cross-coupling conditions. sigmaaldrich.com

These surrogates are highly advantageous for several reasons: they are typically solids that are indefinitely stable to air and moisture, compatible with silica gel chromatography, and tolerant of a wide range of synthetic reagents. sigmaaldrich.comnih.gov The boronic acid can be readily liberated from its MIDA-protected form under mild aqueous basic conditions (e.g., 1M NaOH or NaHCO₃), allowing for its use in subsequent reactions. sigmaaldrich.comnih.gov This "slow-release" characteristic makes MIDA boronates ideal for complex, multi-step syntheses and iterative cross-coupling strategies. nih.govnih.gov

| Property | Boronic Acid | Pinacol Ester | MIDA Boronate |

|---|---|---|---|

| Boron Hybridization | sp² | sp² | sp³ |

| Air/Moisture Stability | Variable, often prone to dehydration/degradation | Generally good | Excellent, bench-stable |

| Chromatography Stability | Often difficult, can streak or decompose on silica | Good | Excellent |

| Reactivity in Cross-Coupling | High | High | Inert (requires deprotection) |

| Deprotection Conditions | N/A | Acidic or basic hydrolysis | Mild aqueous base (e.g., NaHCO₃) |

Purification and Isolation Techniques for Substituted Phenylboronic Acids

The purification of substituted phenylboronic acids can be challenging due to their propensity to form cyclic anhydrides (boroxines) upon dehydration and their amphiphilic nature. researchgate.net However, several effective techniques are commonly employed for their isolation and purification.

Recrystallization : This is a primary method for purifying solid boronic acids. The choice of solvent is critical, with solvents like water, ethanol, ethyl acetate, or mixtures such as ethanol/water being effective for many arylboronic acids. researchgate.netreddit.com

Acid-Base Extraction : The acidic nature of the boronic acid group (pKa similar to phenols) allows for purification via extraction. wordpress.com The crude boronic acid can be dissolved in an organic solvent and washed with an aqueous base (e.g., NaOH) to form the water-soluble boronate salt. google.com The aqueous layer is then separated, washed with an organic solvent to remove non-acidic impurities, and subsequently acidified to precipitate the pure boronic acid, which can be collected by filtration or extracted back into an organic solvent. researchgate.netgoogle.com

Derivatization : Temporary conversion to a more stable and easily purified derivative is a common strategy.

Diethanolamine (B148213) Adducts : Reacting the crude boronic acid with diethanolamine often forms a stable, crystalline adduct that precipitates from nonpolar solvents like ether. nih.govreddit.com The pure boronic acid can then be regenerated by treating the adduct with acid. nih.gov

Pinacol or MIDA Esters : As discussed previously, conversion to pinacol or MIDA esters allows for purification by standard column chromatography, after which the pure ester can be hydrolyzed back to the boronic acid. nih.govsigmaaldrich.com

Chromatography : While direct chromatography of boronic acids on silica gel can be problematic, it is sometimes successful for less polar compounds. researchgate.net Reversed-phase chromatography (C18) can also be an option. reddit.com Using boronic acids as mobile phase additives has been shown to enhance the purification of certain conjugated molecules in reversed-phase chromatography. acs.org Scavenger resins, such as those containing diethanolamine (DEAM-PS) or catechol functionalities, can be used to selectively remove boronic acid impurities from reaction mixtures. wordpress.com

| Technique | Principle | Application Notes | Reference |

|---|---|---|---|

| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Effective for solid compounds. Solvent choice is crucial. | researchgate.netreddit.com |

| Acid-Base Extraction | Formation of a water-soluble boronate salt under basic conditions. | Separates acidic boronic acid from neutral or basic impurities. | wordpress.comgoogle.com |

| Derivatization (e.g., Diethanolamine) | Formation of a stable, often crystalline, adduct for easy isolation. | Adduct is filtered and then hydrolyzed to recover the pure acid. | nih.govreddit.com |

| Column Chromatography | Differential adsorption of components onto a stationary phase. | Often performed on the more stable pinacol or MIDA ester derivatives. | sigmaaldrich.comresearchgate.net |

| Scavenger Resins | Immobilized functional groups that selectively bind to the boronic acid. | Useful for removing residual boronic acid from a product solution. | wordpress.com |

Applications in Organic Synthesis

Role in Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile and powerful method for the formation of carbon-carbon bonds. In a typical reaction, an arylboronic acid, such as this compound, is coupled with an organic halide or triflate in the presence of a palladium catalyst and a base. This reaction is highly valued for its functional group tolerance and stereospecificity. The 3-fluoro-5-methoxyphenyl group can be efficiently transferred to a variety of substrates, enabling the synthesis of complex biaryl and other conjugated systems.

Structure Reactivity Relationships in Fluorinated Methoxy Substituted Arylboronic Acids

Electronic Effects of Fluoro and Methoxy (B1213986) Substituents

Inductive Effects of Fluorine

Fluorine is the most electronegative element, and its presence on the phenyl ring results in a strong electron-withdrawing inductive effect (-I). This effect involves the polarization of the sigma (σ) bond between the carbon and fluorine atoms, leading to a withdrawal of electron density from the aromatic ring through the molecular framework. youtube.com This electron withdrawal is most pronounced at the carbon atom directly attached to the fluorine and diminishes with distance.

In 3-Fluoro-5-methoxyphenylboronic acid, the fluorine atom at the meta position relative to the boronic acid group significantly increases the Lewis acidity of the boron atom. researchgate.netmdpi.com By pulling electron density away from the ring, it destabilizes the electron-rich boronate anion that forms upon reaction with a base, making the parent boronic acid a stronger acid compared to unsubstituted phenylboronic acid. youtube.comnih.gov The introduction of a fluorine substituent into phenylboronic acids generally increases their acidity, and for the meta position, this is primarily due to the strong inductive effect, as the resonance contribution is much weaker. mdpi.commdpi.com

Resonance Effects of Methoxy

The methoxy group (-OCH₃) exhibits a dual electronic nature. While the oxygen atom is electronegative and exerts an electron-withdrawing inductive effect (-I), its primary influence on the aromatic system is its strong electron-donating resonance effect (+R or +M). vaia.comlibretexts.org This is due to the lone pairs of electrons on the oxygen atom, which can be delocalized into the π-system of the benzene (B151609) ring.

Steric Hindrance and its Impact on Reactivity

Steric hindrance refers to the spatial arrangement of atoms and groups within a molecule that can impede a chemical reaction. youtube.com The impact of steric effects is highly dependent on the position of the substituents relative to the reactive center. In ortho-substituted phenylboronic acids, bulky groups close to the boronic acid moiety can significantly hinder the approach of reactants and catalysts, potentially slowing down reaction rates or influencing regioselectivity. nih.govresearchgate.net

For this compound, both the fluoro and methoxy substituents are located in meta positions relative to the boronic acid group. This positioning results in minimal direct steric hindrance around the B(OH)₂ group. The absence of ortho substituents means the boron center is relatively accessible, which can be advantageous in catalytic reactions such as the Suzuki-Miyaura cross-coupling. researchgate.netacs.org This structural feature suggests that the reactivity of this compound is likely to be governed more by electronic factors than by steric constraints, allowing for potentially faster reaction kinetics compared to more sterically crowded ortho-substituted isomers. acs.org

Intramolecular Interactions (e.g., Hydrogen Bonding) and their Influence on Acidity and Conformation

Intramolecular interactions, particularly hydrogen bonding, can play a critical role in determining the conformation and properties of a molecule. In certain substituted phenylboronic acids, intramolecular hydrogen bonds can significantly influence acidity. For instance, in 2-fluorophenylboronic acid, the formation of an intramolecular B-O-H···F hydrogen bond enhances its acidity. mdpi.comnih.gov

In this compound, the substituents are not positioned to facilitate such intramolecular hydrogen bonding with the boronic acid's hydroxyl groups. The fluorine and methoxy groups are too distant from the B(OH)₂ moiety to form a stable intramolecular hydrogen bond. Consequently, the acidity of this compound is not enhanced by this specific type of interaction.

The acidity (pKa) is therefore primarily dictated by the electronic effects of the substituents. The strong electron-withdrawing inductive effect of the meta-fluorine atom is the dominant factor, leading to an increase in Lewis acidity compared to unsubstituted phenylboronic acid (pKa ≈ 8.8). nih.govnih.gov The meta-methoxy group's electronic contribution is less pronounced in influencing the acidity at the boron center. The conformation of the boronic acid group relative to the phenyl ring can also be influenced by the substituents, although significant rotational barriers are not expected in the absence of bulky ortho groups. nih.gov

Comparative Analysis with Other Substituted Phenylboronic Acids

To fully appreciate the structure-reactivity profile of this compound, it is instructive to compare its properties with those of other substituted phenylboronic acids. The acidity (pKa) is a key parameter that reflects the electronic environment of the boron atom. nih.gov

The introduction of electron-withdrawing groups, such as fluorine, generally lowers the pKa (increases acidity), while electron-donating groups tend to raise it. nih.govnih.gov The position of the substituent is critical. An electron-withdrawing group at the meta or para position typically increases acidity. nih.gov

| Compound Name | Substituent(s) | Expected pKa Range | Key Influencing Factors |

| Phenylboronic acid | None | ~8.8-9.0 | Baseline reference. nih.gov |

| 3-Fluorophenylboronic acid | 3-F | ~7.8 | Strong inductive withdrawal from meta-F increases acidity. mdpi.com |

| 3-Methoxyphenylboronic acid | 3-OCH₃ | ~8.6 | Weak inductive withdrawal from meta-OCH₃ has a minor acidifying effect. ejournal.by |

| 4-Fluorophenylboronic acid | 4-F | ~8.7-8.8 | Inductive withdrawal is partially offset by resonance donation, resulting in acidity similar to the unsubstituted acid. mdpi.comnih.gov |

| 4-Methoxyphenylboronic acid | 4-OCH₃ | ~9.3-9.6 | Strong resonance donation from para-OCH₃ decreases acidity. nih.govresearchgate.net |

| This compound | 3-F, 5-OCH₃ | < 8.6 | The dominant effect is the strong inductive withdrawal from the meta-fluorine, leading to increased acidity relative to phenylboronic acid and 3-methoxyphenylboronic acid. |

| 2-Fluorophenylboronic acid | 2-F | ~7.3 | Acidity is significantly enhanced by both inductive effects and intramolecular hydrogen bonding. mdpi.com |

This table is interactive. Click on the headers to sort the data.

As the data indicates, the properties of this compound are a composite of the effects of its individual substituents. Its acidity is expected to be significantly higher than that of phenylboronic acid or 3-methoxyphenylboronic acid, driven by the potent inductive effect of the fluorine atom at the meta position. The lack of steric hindrance and the absence of intramolecular hydrogen bonding further distinguish its reactivity profile from its ortho-substituted counterparts.

Advanced Characterization and Computational Studies

Spectroscopic Analysis

Spectroscopic analysis is a cornerstone in the characterization of 3-Fluoro-5-methoxyphenylboronic acid, offering detailed insights into its atomic-level structure and the local environments of its constituent nuclei. A multi-technique approach, employing various forms of Nuclear Magnetic Resonance (NMR) spectroscopy, provides a comprehensive picture of the molecule's framework in solution.

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound. By analyzing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, ¹¹B, and ¹⁹F, a detailed map of the molecular connectivity and electronic environment can be constructed. While complete spectral assignments for this specific molecule require experimental data, well-established principles and data from analogous compounds allow for reliable predictions of the expected spectral features.

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, this includes the protons on the aromatic ring, the methoxy (B1213986) group, and the hydroxyl groups of the boronic acid moiety. The aromatic region is expected to show three distinct signals corresponding to H-2, H-4, and H-6. The methoxy group will appear as a sharp singlet, while the boronic acid protons often present as a broad singlet due to chemical exchange with residual water in the solvent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| B(OH)₂ | Broad singlet | - | |

| OCH₃ | ~3.8 | Singlet (s) | - |

| H-6 | ~6.9-7.1 | Doublet of doublets (dd) | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |

| H-2 | ~7.1-7.3 | Doublet of doublets (dd) | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |

| H-4 | ~6.7-6.9 | Triplet of doublets (td) or Multiplet (m) | J(H-F) ≈ 2-3, J(H-H) ≈ 2-3 |

The ¹³C NMR spectrum reveals the chemical environment of each unique carbon atom in the molecule. The spectrum for this compound is expected to display seven distinct signals: six for the aromatic carbons and one for the methoxy carbon. The carbon atom directly bonded to the fluorine (C-3) will appear as a doublet due to one-bond C-F coupling, which is typically large. Other aromatic carbons will also show smaller couplings to the fluorine atom. The C-1 carbon, attached to the boron atom, is often broad and may be difficult to observe due to the quadrupolar nature of the boron nucleus.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted ¹J(C-F) Coupling (Hz) |

| C-1 (C-B) | ~130-135 (often broad) | - |

| C-2 | ~110-115 | ~20-25 |

| C-3 (C-F) | ~162-165 | ~240-250 |

| C-4 | ~105-110 | ~2-5 |

| C-5 (C-O) | ~158-161 | ~2-5 |

| C-6 | ~115-120 | ~20-25 |

| OCH₃ | ~55-56 | - |

¹¹B NMR spectroscopy is highly specific for observing the boron nucleus and is particularly useful for studying boronic acids. nih.govacs.org For arylboronic acids like this compound, the boron atom is in a trigonal planar (sp² hybridized) environment. This typically results in a single, relatively broad resonance in the ¹¹B NMR spectrum. nsf.gov The chemical shift is expected to be in the range of δ 28–31 ppm, consistent with other substituted phenylboronic acids. sdsu.eduspectrabase.com The position of this signal can be sensitive to solvent, concentration, and pH, as these factors can influence the equilibrium between the boronic acid and its corresponding boronate anion or boroxine (B1236090) anhydride. nih.govnsf.gov

Table 3: Predicted ¹¹B NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Linewidth |

| ¹¹B | 28 - 31 | Broad |

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a powerful characterization technique. huji.ac.il The ¹⁹F nucleus (spin I=1/2, 100% natural abundance) is highly sensitive, and its chemical shifts are very responsive to the electronic environment, spanning a wide range. nih.gov For this compound, a single resonance is expected. The chemical shift for a fluorine atom on an aromatic ring is influenced by the other substituents. Based on data for similar fluorinated aromatic compounds, the chemical shift is anticipated to be in the region of -110 to -115 ppm relative to a CFCl₃ standard. colorado.edu The signal will likely appear as a triplet of triplets due to coupling with the two ortho protons (H-2, H-4) and the one para proton (H-6).

Table 4: Predicted ¹⁹F NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| ¹⁹F | -110 to -115 | Triplet of triplets (tt) |

While a specific crystal structure for this compound has not been reported in publicly available databases, the solid-state structures of numerous related arylboronic acids have been extensively studied. These studies provide a strong basis for predicting the likely structural motifs.

Table 5: Typical Crystallographic Parameters for Phenylboronic Acid Derivatives

| Parameter | Typical Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c, P-1, Pbca |

| Key Structural Motif | Hydrogen-bonded dimer |

| B-O Bond Lengths | ~1.36 - 1.38 Å |

| C-B Bond Length | ~1.55 - 1.57 Å |

| Dihedral Angle (Ar-B(OH)₂) | 5° - 25° |

Electron Paramagnetic Resonance (EPR) for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for the detection and characterization of chemical species that have unpaired electrons, such as free radicals. The methodology is predicated on the interaction of the magnetic moment of an unpaired electron with an external magnetic field. While radical intermediates are proposed in various reactions involving boronic acids, specific EPR spectroscopic studies focused on radical intermediates generated directly from this compound are not extensively documented in publicly available literature.

However, the principles of EPR spectroscopy suggest its utility in potential studies involving this compound. For instance, in certain reaction mechanisms, such as single-electron transfer (SET) processes, boronic acid derivatives can be involved in the formation of radical ions. nih.gov EPR would be instrumental in such cases to confirm the presence of these transient species, providing information on their electronic structure and environment. Studies on related aromatic compounds have successfully used EPR to identify and characterize radical cations, demonstrating the technique's applicability. rsc.orgrsc.org For example, the oxidation of substituted phenols and related molecules can generate radical cations whose hyperfine couplings and g-factors, measurable by EPR, offer deep insights into the spin density distribution across the molecule. rsc.org Were this compound to form a radical intermediate, EPR spectroscopy would be the definitive method for its identification and structural elucidation.

Computational Chemistry Methodologies

Computational chemistry provides indispensable tools for predicting and understanding the properties and reactivity of molecules like this compound, complementing experimental data with detailed theoretical insights.

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. researchgate.net For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate the influence of its substituents on the aromatic ring. orientjchem.org The electron-withdrawing nature of the fluorine atom at the meta-position and the electron-donating character of the methoxy group, also at a meta-position relative to the boronic acid, create a unique electronic profile.

DFT calculations can determine key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. nih.gov For this molecule, the oxygen atoms of the methoxy and boronic acid groups would exhibit negative potential (red regions), indicating susceptibility to electrophilic attack, while regions near the hydrogen atoms would show positive potential (blue regions).

Table 1: Predicted Electronic Properties of this compound via DFT

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 4.7 eV | Reflects chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Measures the molecule's overall polarity. |

Molecular Docking Studies for Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. ekb.eg The boronic acid functional group is known for its ability to form reversible covalent bonds with diols, a feature present in many biological molecules, including sugars and the active sites of certain enzymes like serine proteases.

While specific docking studies for this compound are not prominent in the literature, its structural motifs suggest potential interactions. A hypothetical docking study against a target like a bacterial enzyme could reveal key binding interactions. These interactions often include hydrogen bonds between the boronic acid's hydroxyl groups and amino acid residues (e.g., Lysine, Serine), hydrophobic interactions involving the phenyl ring, and potential halogen bonds involving the fluorine atom. rjptonline.org The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the strength of this interaction. nih.gov

Table 2: Hypothetical Molecular Docking Results against a Bacterial Kinase

| Interaction Type | Interacting Ligand Group | Interacting Protein Residue | Predicted Distance (Å) |

| Hydrogen Bond | Boronic Acid -OH | LYS 623 | 2.1 |

| Hydrogen Bond | Boronic Acid -OH | ASP 780 | 2.4 |

| Hydrophobic (π-Alkyl) | Phenyl Ring | VAL 590 | 3.8 |

| Halogen Bond | Fluorine | GLY 588 (Backbone) | 3.1 |

| Binding Energy | N/A | N/A | -7.1 kcal/mol |

Prediction of Reactivity Profiles and Reaction Pathways

Computational methods are also employed to predict the reactivity of a molecule and to map out the energetic landscape of potential reaction pathways. researchgate.net For this compound, this is particularly relevant for predicting its behavior in synthetic reactions, such as the Suzuki-Miyaura cross-coupling.

DFT calculations can be used to model the transition states of a reaction, allowing for the determination of activation energy barriers. A lower activation energy implies a faster reaction rate. For instance, in a Suzuki coupling, the transmetalation step is often rate-determining. Computational models can predict the activation energy for this step, influenced by the electronic effects of the fluoro and methoxy substituents. The electron-withdrawing fluorine can increase the Lewis acidity of the boron atom, potentially accelerating the transmetalation process. By mapping the minimum energy path, chemists can gain a detailed understanding of the reaction mechanism, including the structures of intermediates and transition states.

Table 3: Predicted Parameters for a Suzuki Coupling Reaction Pathway

| Parameter | Predicted Value (kcal/mol) | Description |

| Reactant Complex Energy | 0.0 | Relative energy of the starting materials. |

| Oxidative Addition TS Energy | +15.2 | Energy barrier for the initial catalyst activation. |

| Transmetalation TS Energy | +22.5 | Energy barrier for the key C-C bond forming step. |

| Reductive Elimination TS Energy | +10.8 | Energy barrier for the final product release. |

| Overall Reaction Energy | -18.7 | The thermodynamic driving force of the reaction. |

Applications in Chemical Research and Development

Role as Building Blocks in Complex Molecule Synthesis

As a substituted phenylboronic acid, this compound is a key reagent in modern synthetic chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

The primary application of 3-fluoro-5-methoxyphenylboronic acid is in the Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and widely used methods for the synthesis of biaryl and heterobiaryl scaffolds, which are core structures in many pharmaceuticals, agrochemicals, and advanced materials. chemimpex.com In this context, the boronic acid serves as the organoboron component, transferring its 3-fluoro-5-methoxyphenyl group to an aryl or heteroaryl halide or triflate.

The presence of the fluorine atom can influence the reaction's efficiency. Electron-withdrawing groups on the boronic acid can increase its Lewis acidity and accelerate the crucial transmetalation step in the catalytic cycle. nih.gov Heterobiaryls, which contain at least one nitrogen-containing aromatic ring, are considered "privileged pharmacophores" in drug discovery because they often play a key role in binding to biological targets and can improve properties like solubility and metabolic resistance. researchgate.net The use of building blocks like this compound enables the precise and efficient construction of these valuable motifs.

Table 1: Role in Suzuki-Miyaura Cross-Coupling

| Feature | Description | Significance |

|---|---|---|

| Reaction Type | Suzuki-Miyaura Cross-Coupling | A highly efficient method for C-C bond formation to create biaryl and heterobiaryl structures. researchgate.net |

| Function | Organoboron Reagent | Transfers the 3-fluoro-5-methoxyphenyl moiety to another aromatic or heteroaromatic ring. |

| Key Scaffolds | Biaryls & Heterobiaryls | Core components of numerous active pharmaceutical ingredients and functional materials. researchgate.net |

| Influence of Fluoro Group | Increased Lewis Acidity | Can facilitate the transmetalation step, a key part of the catalytic cycle, potentially improving reaction rates. |

The term "multifunctionalized" refers to aromatic compounds bearing several different functional groups, each of which can impart specific properties or serve as a handle for further chemical transformations. This compound is inherently a multifunctionalized building block. The boronic acid group is the reactive site for cross-coupling, while the fluorine and methoxy (B1213986) substituents provide additional functionality.

The fluorine atom can serve as a site for nucleophilic aromatic substitution (SNAr) under certain conditions, allowing for the introduction of other groups. nih.govresearchgate.net The methoxy group can be cleaved to reveal a phenol, providing a site for further derivatization. This inherent functionality allows synthetic chemists to build molecular complexity efficiently, using the substituted ring from this compound as a foundation for creating more elaborate structures.

Contributions to Medicinal Chemistry and Drug Discovery

In medicinal chemistry, the precise control over a molecule's structure is critical to achieving desired biological activity and drug-like properties. Arylboronic acids are indispensable tools in this field.

The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance pharmacokinetic properties. Fluorine can significantly alter a molecule's lipophilicity (its ability to pass through cell membranes) and metabolic stability.

Metabolic Stability: Aromatic C-H bonds are often susceptible to oxidation by metabolic enzymes in the liver, such as Cytochrome P450. Replacing a hydrogen atom with a fluorine atom can block this metabolic pathway, as the C-F bond is much stronger and not readily oxidized. This can increase the drug's half-life in the body.

The methoxy group, on the other hand, can act as a hydrogen bond acceptor, potentially improving binding to a target receptor. It can also be a site of metabolism (O-demethylation), and its presence or absence can be used to modulate a compound's properties. By incorporating the 3-fluoro-5-methoxyphenyl moiety, medicinal chemists can leverage these effects to design molecules with more favorable drug-like properties.

Table 2: Influence of Substituents on Pharmacokinetic Properties

| Substituent | Property Influenced | Effect in Drug Design |

|---|---|---|

| Fluorine (F) | Metabolic Stability | Blocks sites of metabolic oxidation, potentially increasing the drug's circulatory half-life. nih.gov |

| Lipophilicity | Increases lipophilicity, which can affect cell membrane permeability and absorption. | |

| Methoxy (-OCH3) | Target Binding | Can act as a hydrogen bond acceptor in interactions with biological targets. |

Structure-Activity Relationship (SAR) studies are a cornerstone of drug discovery. nih.gov This process involves synthesizing a series of related compounds, or analogs, to systematically investigate how changes in molecular structure affect biological activity.

This compound is an ideal building block for SAR studies. For example, if a lead compound contains a simple phenyl group, a medicinal chemist might synthesize an analog containing the 3-fluoro-5-methoxyphenyl group to probe the effects of this specific substitution pattern. By comparing the biological potency and selectivity of the new analog to the original compound, researchers can gain valuable insights into the target's binding pocket. This information guides the design of next-generation compounds with improved efficacy and reduced side effects. researchgate.net

Development of Fluorinated Scaffolds for Therapeutic Agents

This compound serves as a important building block in medicinal chemistry for the construction of complex fluorinated scaffolds for therapeutic agents. The presence of the fluorine atom can significantly alter the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to target proteins. This makes it a valuable reagent for drug discovery programs aiming to optimize lead compounds. Its utility is primarily demonstrated through its application in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.

Detailed research findings have shown the incorporation of the 3-fluoro-5-methoxyphenyl moiety into various therapeutic scaffolds targeting a range of diseases:

Dual BTK and PI3Kδ Inhibitors: In the search for treatments for B-cell malignancies, this compound was used to synthesize novel pyrazolopyrimidine derivatives. googleapis.com These compounds were designed as dual inhibitors of Bruton's tyrosine kinase (BTK) and phosphoinositide 3-kinase delta (PI3Kδ), two key enzymes in B-cell signaling pathways. The Suzuki coupling of this compound with a pyrazolopyrimidine iodide core was a crucial step in creating the C-3 aryl substituted scaffold. googleapis.com The resulting compounds showed varied inhibitory activity, with the meta-fluoro substituent being noted for its influence on PI3Kδ binding. googleapis.com

Acid Ceramidase Inhibitors: This boronic acid has been utilized in the synthesis of substituted imidazo[1,5-a]pyrimidine-8-carboxamides, which are investigated as inhibitors of acid ceramidase. ambeed.com These inhibitors have potential therapeutic applications in disorders like Gaucher disease. The synthesis involved a Suzuki coupling reaction to introduce the 3-fluoro-5-methoxyphenyl group into the core heterocyclic structure. ambeed.com

Immunomodulatory and Anti-Inflammatory Agents: Researchers have prepared novel biaryl derivatives as potential immunomodulators and anti-inflammatory compounds by targeting the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH). This compound was reacted with bromo-difluoroaniline derivatives via a Suzuki coupling to produce trifluorinated biaryl intermediates, forming the core of these potential DHODH inhibitors.

Adenosine (B11128) A2A Receptor Modulators: In the development of cancer immunotherapies, antagonists of the adenosine A2A receptor are of significant interest. This compound has been employed in the synthesis of substituted imidazo[1,2-a]pyrazine (B1224502) modulators of this receptor. The compound was used in a Suzuki coupling reaction to generate the desired substituted heterocyclic scaffold.

Antibacterial Compounds: New 4-quinolinone antibacterial compounds have been synthesized using this compound. These compounds are being investigated for the treatment of mycobacterial infections, including Mycobacterium tuberculosis. The synthesis involved the coupling of the boronic acid with a quinolinone intermediate to produce the final products.

| Therapeutic Target | Compound Class | Role of this compound | Reference |

|---|---|---|---|

| BTK and PI3Kδ | Pyrazolopyrimidine derivatives | Key reagent in Suzuki coupling to form C-3 aryl substituted scaffold. | googleapis.com |

| Acid Ceramidase | Imidazo[1,5-a]pyrimidine-8-carboxamides | Used in Suzuki coupling to introduce the 3-fluoro-5-methoxyphenyl group. | ambeed.com |

| Dihydroorotate Dehydrogenase (DHODH) | Biaryl derivatives | Reactant in Suzuki coupling to form trifluorinated biaryl intermediates. | |

| Adenosine A2A Receptor | Imidazo[1,2-a]pyrazine modulators | Reagent for Suzuki coupling to create the final substituted scaffold. | |

| Bacterial targets (e.g., in M. tuberculosis) | 4-Quinolinone derivatives | Coupling partner in the synthesis of the final antibacterial compounds. |

Applications in Materials Science

While the primary application of this compound is in medicinal chemistry, it is also listed by chemical suppliers as a building block for materials science, including polymers and electronic materials. However, specific research detailing its incorporation into functional polymers or nanomaterials is not extensively documented in publicly available literature.

Fabrication of Polymers and Nanomaterials

Theoretically, this compound can be used as a monomer in polymerization reactions, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki polymerization. This would lead to the formation of conjugated polymers where the 3-fluoro-5-methoxyphenyl unit is integrated into the polymer backbone. Such polymers could potentially have interesting optical and electronic properties due to the electronic effects of the fluorine and methoxy substituents. However, specific examples of polymers or nanomaterials fabricated using this particular monomer are not readily found in peer-reviewed publications.

Role in Dynamic Covalent Chemistry Systems

Boronic acids are known to form reversible covalent bonds with diols, forming boronic esters. This reversible nature is the foundation of dynamic covalent chemistry (DCC), which is used to create adaptive materials like vitrimers, self-healing polymers, and covalent organic frameworks (COFs). The boronic ester linkage can be reversibly cleaved and reformed under specific conditions, allowing the material to be reprocessed or repaired.

Although this compound possesses the necessary functional group for participation in DCC, specific research demonstrating its use as a linker or building block in dynamic covalent systems, such as COFs or self-healing materials, has not been identified in the current literature. Chemical suppliers categorize it as a potential COF linker, but experimental validation in published research is lacking.

Emerging Research Areas

The unique properties of this compound suggest its potential utility in several emerging fields of research, although concrete applications are still in early stages or remain to be explored.

Use in Bioconjugation Techniques

The ability of boronic acids to form reversible covalent bonds with 1,2- or 1,3-diols is a key principle in bioconjugation. This interaction can be exploited to label or immobilize biomolecules that contain diol moieties, such as glycoproteins or RNA. In the context of drug discovery, a study on BTK and PI3Kδ inhibitors noted that replacing a phenolic group with the 3-fluoro-5-methoxyphenyl group (introduced via the corresponding boronic acid) led to a significant increase in stability toward bioconjugation. googleapis.com This suggests that while the boronic acid itself can be used for conjugation, the resulting phenyl group can also modulate the bioconjugation susceptibility of the final molecule.

Development of Fluorescent Probes for Cellular Processes

Arylboronic acids are increasingly used in the design of fluorescent probes and sensors for biologically relevant molecules, including carbohydrates and reactive oxygen species. The fluorescence properties of a probe can be modulated by the interaction of the boronic acid group with its target analyte. The electronic nature of the substituents on the phenyl ring plays a crucial role in tuning these properties. The electron-withdrawing fluorine atom and electron-donating methoxy group on this compound could potentially be used to fine-tune the photophysical properties of a fluorescent probe. However, at present, there are no specific published studies detailing the use of this compound in the development of such fluorescent probes for cellular imaging or sensing.

Investigations into the Antibacterial Potential of this compound Remain Undisclosed in Public Research

Despite a growing interest in the antibacterial properties of boronic acid derivatives within the scientific community, a thorough review of publicly accessible research reveals a notable absence of studies specifically investigating the antibacterial activity of this compound or its synthesized derivatives.

The field of medicinal chemistry has seen a surge in the exploration of various substituted phenylboronic acids for their potential as novel antimicrobial agents. Research has indicated that the inclusion of fluorine and other functional groups on the phenyl ring can modulate the biological activity of these compounds. However, specific inquiries into the antibacterial profile of the 3-Fluoro-5-methoxy substituted variant have not been documented in available scientific literature, including peer-reviewed journals and patent databases.

Consequently, there are no detailed research findings, data tables on minimum inhibitory concentrations (MIC), or specific examples of derivatives of this compound that have been screened for antibacterial efficacy. The scientific community awaits future research to elucidate the potential role, if any, of this specific chemical compound in the development of new antibacterial therapies.

Future Directions and Research Opportunities

Development of Novel Catalytic Systems for Enhanced Efficiency and Sustainability

The advancement of catalytic systems for reactions involving 3-Fluoro-5-methoxyphenylboronic acid is geared towards improving efficiency, reducing environmental impact, and expanding the scope of accessible transformations. Key areas of future research include:

Ligand-Free and Water-Soluble Palladium Catalysts: To circumvent the cost and potential toxicity of complex phosphine (B1218219) ligands, research is moving towards ligand-free palladium systems. For instance, palladium(II) nitrate (B79036) has been shown to form water-soluble palladium nanoclusters (Pd3 and Pd4) in situ, which act as highly active catalysts in Suzuki-Miyaura reactions. These systems operate in aqueous media, aligning with the principles of green chemistry.

Heterogeneous and Recyclable Catalysts: The development of heterogeneous catalysts, such as palladium nanoparticles supported on materials like COOH-modified graphene, offers the advantage of easy separation and recyclability. researchgate.net Such catalysts have shown excellent versatility and good conversion rates in the Suzuki-Miyaura coupling of fluorinated arylboronic acids. researchgate.net Future work will likely focus on optimizing the support material and nanoparticle morphology to enhance catalytic activity and longevity for substrates like this compound.

Single-Atom Catalysts (SACs): Atomically dispersed palladium on supports like bimetal oxides (e.g., ZnO-ZrO2) represent the next frontier in catalysis. mdpi.com These SACs maximize the utilization of the precious metal and can exhibit superior catalytic performance under phosphine-free conditions, even at room temperature. mdpi.com Tailoring SACs for the specific electronic demands of fluorinated and methoxy-substituted phenylboronic acids is a promising research avenue.

Non-Palladium Catalytic Systems: Exploring alternative, more abundant, and less toxic metals as catalysts is a significant goal. For example, copper-doped graphitic carbon nitride (Cu@g-C3N4) has been developed as a heterogeneous photocatalyst for the hydroxylation of arylboronic acids in water under visible light, offering a green route to phenols. nih.gov Investigating such systems for reactions with this compound could unveil new, sustainable synthetic pathways.

| Catalytic System | Key Features | Potential Advantages for this compound |

|---|---|---|

| Ligand-Free Pd Nanoclusters | Water-soluble, formed in situ from Pd(II) salts. | Green solvent compatibility, reduced cost. |

| Supported Pd Nanoparticles | Heterogeneous, recyclable. researchgate.net | Ease of separation, catalyst reuse. researchgate.net |

| Single-Atom Pd Catalysts | Atomically dispersed metal centers, high efficiency. mdpi.com | Maximum atom economy, mild reaction conditions. mdpi.com |

| Non-Palladium Photocatalysts | Utilize abundant metals (e.g., Cu), visible light driven. nih.gov | Sustainable, novel reactivity. nih.gov |

Exploration of New Reactivity Modes and Transformations

Beyond the well-established Suzuki-Miyaura coupling, future research will undoubtedly uncover novel reactivity modes for this compound. This exploration will broaden its synthetic utility and enable the construction of more complex molecular architectures.

Photoredox and Electrochemical Catalysis: These emerging fields offer unique pathways for activating arylboronic acids. Visible-light photoredox catalysis, for instance, can be merged with transition metal catalysis for reactions like the trifluoromethylation of arylboronic acids. ibm.com Electrochemical methods provide a transition-metal-free approach for the synthesis of arylboronic esters from aromatic halides and for promoting radical selenylation of boronic acids. researchgate.netchemistryviews.org Applying these techniques to this compound could lead to novel C-C and C-heteroatom bond formations under mild conditions.

Nickel-Catalyzed Reactions: Nickel catalysis can unlock divergent reaction pathways. For example, nickel-catalyzed reactions of tert-cyclobutanols with arylboronic acids have been shown to lead to either ring-contraction or ring-opening/isomerization, with the outcome controlled by the choice of the boronic acid. researchgate.net Investigating the behavior of this compound in such systems could provide access to unique structural motifs.

Organoboron Acid Catalysis: Arylboronic acids themselves can act as catalysts. Electron-poor arylboronic acids, for instance, have been shown to catalyze dehydrative C-O and C-C bond formation from activated alcohols. nih.gov This dual role as both a reagent and a catalyst is an area ripe for exploration with this compound.

Palladium-Catalyzed Homologation: A recently developed palladium-catalyzed homologation of arylboronic acids allows for the direct synthesis of benzylic boronic acid esters. researchgate.net This formal C1 insertion provides access to a less common class of organoboron reagents and expands the synthetic toolbox. researchgate.net

Expansion of Applications in Diverse Chemical and Biological Fields

The unique substitution pattern of this compound makes it an attractive building block for various functional molecules. Future research is expected to expand its applications significantly.

Medicinal Chemistry: Arylboronic acids are crucial intermediates in the synthesis of pharmaceuticals. researchgate.netnih.gov Fluorinated phenylboronic acids, in particular, are used in the development of drugs targeting cancer and diabetes. rsc.org The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy (B1213986) group can modulate solubility and electronic properties. Future work will likely involve the incorporation of the 3-fluoro-5-methoxyphenyl moiety into novel bioactive compounds, such as enzyme inhibitors (e.g., for β-lactamases) and receptor modulators. mdpi.com The boronic acid functional group itself is also of interest for its ability to form reversible covalent bonds with diols, a property exploited in the design of glucose sensors and targeted drug delivery systems. rsc.org

Agrochemicals: The development of new herbicides and pesticides is an ongoing need. Phenylboronic acids are precursors to various agrochemicals, including aminopicolinate herbicides. nih.gov The specific electronic and steric properties imparted by the fluoro and methoxy groups of this compound could be leveraged to design next-generation agrochemicals with improved efficacy and selectivity.

Materials Science: In the realm of materials science, arylboronic acids are used in the synthesis of advanced materials like organic light-emitting diodes (OLEDs) and other functional polymers. researchgate.netrsc.org The 3-fluoro-5-methoxyphenyl unit can be incorporated into conjugated polymer backbones to fine-tune their electronic and photophysical properties for applications in organic electronics and photovoltaics.

| Field | Potential Application | Rationale |

|---|---|---|

| Medicinal Chemistry | Enzyme inhibitors, drug candidates for cancer and diabetes. rsc.org | Fluorine and methoxy groups can modulate bioactivity and pharmacokinetic properties. rsc.org |

| Agrochemicals | Synthesis of novel herbicides and pesticides. nih.gov | Unique substitution pattern may lead to enhanced efficacy and selectivity. |

| Materials Science | Components of OLEDs, organic photovoltaics, and functional polymers. researchgate.netrsc.org | Electronic properties of the substituted phenyl ring can be used to tune material characteristics. |

Advanced Computational Modeling for Predictive Synthesis and Design

Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, advanced computational modeling will play a crucial role in accelerating the discovery of new reactions and applications.

Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the geometric and electronic structure of this compound and its transition states in various reactions. researchgate.netnih.gov Such studies can elucidate reaction mechanisms, predict reactivity, and explain the influence of the fluoro and methoxy substituents on the compound's behavior. mdpi.com For example, DFT can be used to model the binding of boronic acid-based inhibitors to enzyme active sites, guiding the design of more potent drugs. nih.gov

Machine Learning (ML) and Deep Learning: The vast amount of data generated in chemical research can be leveraged by ML and deep learning algorithms to predict optimal reaction conditions. rsc.org For Suzuki-Miyaura coupling, deep learning models have been trained to identify the best catalysts and reaction parameters for a given set of reactants. researchgate.netrsc.org This approach can significantly reduce the experimental effort required for reaction optimization. As more data becomes available for reactions involving fluorinated phenylboronic acids, these predictive models will become increasingly accurate and valuable.

In Silico Drug and Materials Design: Computational screening and design are powerful tools for identifying new applications for this compound. In medicinal chemistry, in silico methods can be used to dock this fragment into the binding sites of various biological targets to predict potential inhibitory activity. researchgate.net In materials science, computational models can predict the electronic and optical properties of polymers incorporating the 3-fluoro-5-methoxyphenyl unit, facilitating the design of new materials with desired functionalities.

Q & A

Basic Research Questions

Q. How is 3-fluoro-5-methoxyphenylboronic acid structurally characterized, and what key physicochemical properties are critical for experimental design?

- Answer : The compound (C₇H₈BFO₃, MW 169.94 g/mol) is characterized by its boronic acid group (-B(OH)₂) at the 1-position, with fluorine and methoxy substituents at the 3- and 5-positions, respectively. Key properties include a density of 1.26 g/cm³, boiling point of 305.5°C, and melting point of 138.6°C . Purity (>97% by HPLC) and anhydride content variations must be verified via NMR or LC-MS, as storage conditions (e.g., exposure to air) can alter effective composition .

Q. What are the recommended storage and handling protocols to maintain stability?

- Answer : Store in airtight, light-resistant containers at 0–6°C to prevent decomposition. Prolonged air exposure leads to boronic acid dimerization or anhydride formation, which lowers reactivity in cross-coupling reactions. Pre-experiment purity checks via titration or spectroscopic methods are advised .

Q. What are common applications of this compound in basic synthetic chemistry?

- Answer : Primarily used in Suzuki-Miyaura cross-coupling reactions to introduce fluorinated aryl groups into target molecules. The electron-withdrawing fluorine and electron-donating methoxy groups influence regioselectivity in coupling with aryl halides .

Advanced Research Questions

Q. How can researchers optimize synthetic routes to improve yield and purity of this compound?

- Answer : Optimize via palladium-catalyzed borylation of 3-fluoro-5-methoxybromobenzene or directed ortho-metalation of fluoromethoxyarenes. Monitor reaction progress using in situ IR to track boronic acid formation. Purify via recrystallization in anhydrous THF/hexane to minimize anhydride contamination .

Q. What analytical techniques resolve discrepancies in reported purity or reactivity data?

- Answer : Contradictions in purity often arise from variable anhydride content. Use ¹¹B NMR to quantify boroxine impurities or differential scanning calorimetry (DSC) to assess thermal stability. Cross-validate with elemental analysis (C/H/N) to confirm stoichiometry .

Q. How do computational methods (e.g., DFT) predict the electronic effects of fluorine and methoxy substituents on reactivity?

- Answer : Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal that the fluorine atom lowers the LUMO energy of the boronic acid, enhancing electrophilicity. The methoxy group stabilizes intermediates via resonance, which can be modeled using Gaussian 09 software .

Q. What strategies mitigate steric hindrance in cross-coupling reactions involving bulky coupling partners?

- Answer : Employ bulky ligands (e.g., SPhos or XPhos) to stabilize palladium catalysts. Use microwave-assisted synthesis at 80–100°C to enhance reaction kinetics. Solvent screening (e.g., DMF/H₂O mixtures) improves solubility of sterically hindered substrates .

Q. How is this compound utilized in medicinal chemistry for fluorinated drug candidates?

- Answer : Serves as a building block for fluorinated kinase inhibitors or PET tracers. The fluorine atom enhances metabolic stability, while the boronic acid enables bioconjugation via click chemistry. Recent studies highlight its use in synthesizing ¹⁸F-labeled radiopharmaceuticals .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.